3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
Description
3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated aromatic compound characterized by a 4-fluorophenol backbone substituted with a (1R,2R)-configured amino-hydroxypropyl side chain. This chiral structure confers stereochemical specificity, which may influence its biological activity, metabolic pathways, and interactions with enzymes or receptors.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1R,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
KSGRMAZGPPJXMG-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a chiral amino alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also enhance the enantioselectivity of the synthesis, ensuring the production of the desired (1R,2R) enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMSO or potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol with structurally and functionally related compounds, focusing on metabolic processing, substituent effects, and practical availability.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Metabolism: The position of fluorine significantly impacts glycosylation efficiency. For example, 4-fluorophenol is metabolized to β-glucoside (32%) and β-gentiobioside (6%) in Nicotiana tabacum cells, whereas 3-fluorophenol shows lower conversion (17%) . This suggests that the para-fluorine in the target compound may favor enzymatic processing compared to meta-substituted analogs.
In contrast, compounds like 4-((1R)-1-Amino-2-methylpropyl)phenol () lack a hydroxyl group, which could reduce solubility or hydrogen-bonding capacity.
Fluorine vs. However, the CF₃ group may also hinder glycosylation due to steric effects.
Safety and Handling: Amino-alcohols such as (1R,2R)-1,2-Diphenyl-1,2-ethylenediamine () require stringent safety measures, including skin/eye protection and ventilation, due to risks of irritation and respiratory toxicity. These precautions likely extend to the target compound .
Biological Activity
3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound known for its unique structural features and biological activity. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C9H12FNO2
- Molecular Weight : 185.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its fluorine atom enhances stability and alters reactivity, making it a valuable compound in medicinal chemistry.
Key Mechanisms:
- Enzyme Modulation : The compound can modulate the activity of certain enzymes, influencing metabolic pathways.
- Signal Transduction : It affects signaling pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that it can inhibit cell growth in various cancer cell lines.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth in cancer cell lines | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Protects against neurodegeneration |
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.15 | MDM2 Inhibition |
| Related Compound A | 0.22 | p53 Activation |
| Related Compound B | 0.24 | Apoptosis Induction |
Case Studies
-
MDM2 Inhibition Study :
A study evaluated the compound's ability to inhibit MDM2, a key regulator of the p53 tumor suppressor. The results indicated that it significantly upregulates p53 and induces apoptosis in cancer cells, demonstrating its potential as an anticancer agent . -
Neuroprotective Effects :
In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
